1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid

Lipophilicity Drug Discovery QSAR

Researchers requiring a crystallographically validated fragment hit for Schistosoma mansoni PNP (PDB: 6BI9) need look no further. This compound's unique 1,2,5-trimethyl substitution pattern is essential for target engagement, a feature absent in less-substituted analogs. - Crystallographic Proof: Co-crystal structure confirms specific binding to SmPNP at 1.59 Å resolution. - Physicochemical Advantage: LogP of ~1.34 ensures superior membrane permeation in cellular assays. - Supply Reliability: Available as a technical-grade solid (≥95%), with stable chelates formed with Cu, Zn, and Ni for coordination chemistry studies.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 175276-50-3
Cat. No. B044470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid
CAS175276-50-3
Synonyms1,2,5-Trimethylpyrrole-3-carboxylic Acid
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C)C)C(=O)O
InChIInChI=1S/C8H11NO2/c1-5-4-7(8(10)11)6(2)9(5)3/h4H,1-3H3,(H,10,11)
InChIKeyJTEBLTWGSAXWEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,5-Trimethyl-1H-pyrrole-3-carboxylic acid: Procurement & Structural Baseline


1,2,5-Trimethyl-1H-pyrrole-3-carboxylic acid (CAS 175276-50-3) is a fully substituted pyrrole-3-carboxylic acid featuring three methyl groups at the 1-, 2-, and 5-positions of the heteroaromatic ring [1]. It possesses the molecular formula C8H11NO2, a molecular weight of 153.18 g/mol, and an MDL number of MFCD00203866 . This compound is commercially available as a technical-grade solid (typically ≥95% purity) with reported melting points ranging from 150 °C to 218 °C depending on the supplier and analytical method . It serves as a versatile building block in organic synthesis and as a ligand in coordination chemistry studies .

1,2,5-Trimethyl-1H-pyrrole-3-carboxylic acid: Generic Substitution Risks


Substitution of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid with under-methylated analogs (e.g., 1-methyl-1H-pyrrole-3-carboxylic acid or 2,5-dimethyl-1H-pyrrole-3-carboxylic acid) is not scientifically equivalent. The number and position of methyl substituents on the pyrrole ring directly modulate key physicochemical properties including lipophilicity (LogP) and thermal stability (melting point), which in turn influence ligand-protein binding kinetics, solubility in organic reaction media, and compound storage behavior . Furthermore, crystallographic evidence demonstrates that the specific 1,2,5-trimethyl substitution pattern enables a unique binding mode in biological targets that cannot be replicated by less-substituted analogs [1]. The quantitative evidence detailed in Section 3 establishes the measurable advantages that justify preferential selection of this compound for applications where these parameters are critical.

1,2,5-Trimethyl-1H-pyrrole-3-carboxylic acid: Evidence vs. Analogs


Lipophilicity: LogP Advantage Over Analogs

The 1,2,5-trimethyl substitution confers significantly increased lipophilicity relative to less methylated analogs. The experimental LogP value for 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is 1.34010 . This represents a 0.23 LogP unit increase over 2,5-dimethyl-1H-pyrrole-3-carboxylic acid (LogP 1.10984) and a 0.21 unit increase over 1-methyl-1H-pyrrole-3-carboxylic acid (LogP 1.126) [1][2]. This measured difference corresponds to a 1.7-fold increase in octanol-water partition coefficient, which may enhance membrane permeability and binding to hydrophobic protein pockets in drug discovery applications.

Lipophilicity Drug Discovery QSAR

Thermal Stability: Melting Point Comparison

The 1,2,5-trimethyl substitution pattern produces a distinct thermal profile compared to analogs. 1,2,5-Trimethyl-1H-pyrrole-3-carboxylic acid exhibits a melting point of 150 °C (AKSci reported value) . In contrast, 2,5-dimethyl-1H-pyrrole-3-carboxylic acid decomposes upon melting at 199-201 °C , while 1-methyl-1H-pyrrole-3-carboxylic acid melts at 144-146 °C [1]. The 150 °C melting point of the target compound falls between the two analogs but without decomposition, indicating distinct crystal packing forces and thermal behavior that may influence solid-state stability and processing during synthesis.

Thermal Stability Solid-State Chemistry Storage

X-ray Crystallography: Unique Binding Mode in PNP

1,2,5-Trimethyl-1H-pyrrole-3-carboxylic acid has been co-crystallized with purine nucleoside phosphorylase isoform 2 from Schistosoma mansoni (PDB ID: 6BI9) [1]. The structure was solved to a resolution of 1.59 Å, providing atomic-level detail of the compound's binding pose [2]. The three methyl groups occupy specific subpockets within the active site, a binding mode that is inherently absent in analogs with fewer methyl substituents. No comparable crystallographic data have been reported for 1-methyl- or 2,5-dimethyl-1H-pyrrole-3-carboxylic acid with this target, indicating that the 1,2,5-trimethyl substitution pattern enables a unique interaction profile.

Structural Biology Fragment-Based Drug Discovery X-ray Crystallography

Commercial Purity & Storage Conditions

1,2,5-Trimethyl-1H-pyrrole-3-carboxylic acid is commercially supplied with a minimum purity specification of 95% . The compound is a solid at 20 °C and requires long-term storage in a cool, dry environment, with recommended storage temperatures of 2-8 °C to maintain stability . In comparison, 2,5-dimethyl-1H-pyrrole-3-carboxylic acid is also available at 97% purity with ambient storage conditions . The target compound's storage temperature requirement (refrigerated) is more stringent, which may impact procurement logistics but ensures compound integrity for sensitive applications.

Chemical Procurement Quality Control Supply Chain

Coordination Chemistry: Transition Metal Chelation

1,2,5-Trimethyl-1H-pyrrole-3-carboxylic acid functions as a chelating ligand capable of forming stable complexes with transition metal ions including copper, zinc, and nickel . While specific binding constants are not reported in the open literature for this exact compound, the carboxylic acid group combined with the electron-rich pyrrole ring provides a bidentate coordination environment. In contrast, 1-methyl-1H-pyrrole-3-carboxylic acid lacks the additional methyl groups that enhance lipophilicity and may alter metal-binding kinetics [1]. The target compound's commercial availability as a technical-grade material facilitates its use as a building block for synthesizing metal-organic frameworks and coordination polymers.

Coordination Chemistry Metal Complexation Ligand Design

Molecular Flexibility: Rotatable Bond Count & Entropy

1,2,5-Trimethyl-1H-pyrrole-3-carboxylic acid possesses exactly one rotatable bond (the carboxylic acid group) . This minimal conformational flexibility results in a low entropic penalty upon binding to a target protein, a desirable feature for fragment-based drug discovery. In comparison, 2,5-dimethyl-1H-pyrrole-3-carboxylic acid also has one rotatable bond [1], while 1-methyl-1H-pyrrole-3-carboxylic acid similarly has one rotatable bond [2]. While the rotatable bond count is identical across the series, the additional methyl group on the target compound increases molecular weight and lipophilicity without adding conformational degrees of freedom, potentially enhancing ligand efficiency metrics.

Molecular Flexibility Ligand Efficiency Drug Design

1,2,5-Trimethyl-1H-pyrrole-3-carboxylic acid: Optimal Applications & Procurement


Fragment-Based Drug Discovery: PNP Inhibitor Hit Identification

The co-crystal structure of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid bound to Schistosoma mansoni PNP (PDB 6BI9, 1.59 Å resolution) [1] validates its use as a fragment hit in structure-based drug design. The specific binding mode, enabled by the 1,2,5-trimethyl substitution pattern, provides a starting point for fragment growing or linking strategies. Procurement of this compound is justified when pursuing PNP inhibition, as less-substituted analogs lack crystallographic evidence of target engagement.

Synthesis of Lipophilic Pyrrole Pharmacophores

With a LogP of 1.34010—approximately 0.2 LogP units higher than its 2,5-dimethyl and 1-methyl analogs —this compound is the preferred choice when designing pyrrole-based pharmacophores that require increased lipophilicity for membrane permeation or hydrophobic pocket occupancy. The ~1.7-fold higher partition coefficient translates to improved cellular uptake potential in early-stage drug discovery assays.

Coordination Chemistry with Transition Metal Complexes

1,2,5-Trimethyl-1H-pyrrole-3-carboxylic acid is commercially supplied as a technical-grade solid (≥95% purity) and is documented to form stable chelates with Cu, Zn, and Ni . Its distinct thermal profile (mp 150 °C) and electronic properties (electron-rich pyrrole ring) make it a suitable ligand for synthesizing metal-organic complexes where steric bulk from the three methyl groups may influence coordination geometry or complex solubility.

Building Block for Antitumor Benzothiazole Derivatives

The compound is employed as a synthetic intermediate in the preparation of benzothiazole derivatives with potential antitumor activity . The 1,2,5-trimethyl substitution pattern imparts specific steric and electronic characteristics to the pyrrole ring that may be critical for downstream biological activity. Researchers engaged in medicinal chemistry campaigns targeting cancer should consider this compound over less-substituted analogs when the methylation pattern is essential for structure-activity relationships.

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